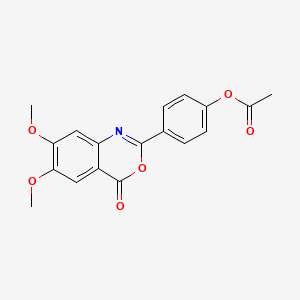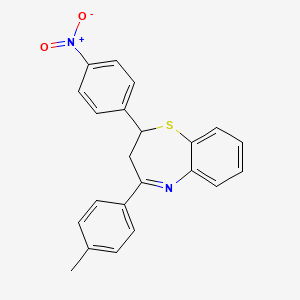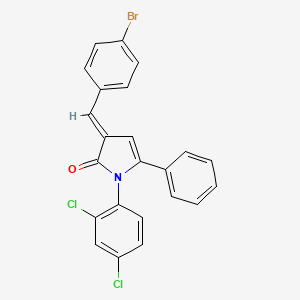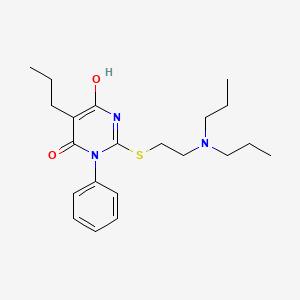
4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a chemical compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core with dimethoxy and phenyl acetate substituents. Benzoxazinone derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the reaction of anthranilic acid derivatives with acyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazinone core . The reaction conditions often include the use of solvents like chloroform and cyclization agents such as cyanuric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinone derivatives, and various substituted benzoxazinone compounds. These products often exhibit enhanced biological activities and can be used in further applications .
Scientific Research Applications
4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzoxazinone derivatives and related compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of serine proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound may interact with other proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: This compound shares a similar benzoxazinone core but with different substituents.
2-Hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazinone derivative with hydroxyl and methoxy groups.
Uniqueness
4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to its specific combination of dimethoxy and phenyl acetate substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H15NO6 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
[4-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
InChI |
InChI=1S/C18H15NO6/c1-10(20)24-12-6-4-11(5-7-12)17-19-14-9-16(23-3)15(22-2)8-13(14)18(21)25-17/h4-9H,1-3H3 |
InChI Key |
ZABFRDJQYDBIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686513.png)



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686544.png)
![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11686560.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686565.png)
![11-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11686570.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11686581.png)

![N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B11686590.png)
![17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)
